molecular formula C18H24ClN3O3S B6180418 4-(dimethylamino)-1-({[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}methyl)pyridin-1-ium chloride CAS No. 1030629-60-7

4-(dimethylamino)-1-({[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}methyl)pyridin-1-ium chloride

Cat. No. B6180418
CAS RN: 1030629-60-7
M. Wt: 397.9
InChI Key:
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Description

4-(dimethylamino)-1-({[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}methyl)pyridin-1-ium chloride is a useful research compound. Its molecular formula is C18H24ClN3O3S and its molecular weight is 397.9. The purity is usually 95.
BenchChem offers high-quality 4-(dimethylamino)-1-({[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}methyl)pyridin-1-ium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(dimethylamino)-1-({[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}methyl)pyridin-1-ium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(dimethylamino)-1-({[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}methyl)pyridin-1-ium chloride' involves the reaction of 4-(dimethylamino)pyridine with 3-(ethoxycarbonyl)-4,5-dimethylthiophene-2-carboxylic acid, followed by the addition of N,N-dimethylformamide dimethyl acetal and subsequent reaction with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2-aminoethyl)-N,N-dimethylamine to form the desired compound as a chloride salt.", "Starting Materials": [ "4-(dimethylamino)pyridine", "3-(ethoxycarbonyl)-4,5-dimethylthiophene-2-carboxylic acid", "N,N-dimethylformamide dimethyl acetal", "thionyl chloride", "N-(2-aminoethyl)-N,N-dimethylamine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: 4-(dimethylamino)pyridine is reacted with 3-(ethoxycarbonyl)-4,5-dimethylthiophene-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane to form the corresponding amide.", "Step 2: To the reaction mixture obtained in step 1, N,N-dimethylformamide dimethyl acetal is added and the mixture is stirred at room temperature for several hours to form the corresponding imine.", "Step 3: Thionyl chloride is added dropwise to the reaction mixture obtained in step 2 and the mixture is stirred at room temperature for several hours to form the corresponding acid chloride.", "Step 4: To the reaction mixture obtained in step 3, N-(2-aminoethyl)-N,N-dimethylamine is added and the mixture is stirred at room temperature for several hours to form the desired compound as a chloride salt.", "Step 5: The crude product obtained in step 4 is dissolved in a mixture of water and hydrochloric acid and the resulting solution is extracted with diethyl ether. The organic layer is separated and washed with sodium hydroxide solution and water. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to obtain the desired compound as a white solid." ] }

CAS RN

1030629-60-7

Molecular Formula

C18H24ClN3O3S

Molecular Weight

397.9

Purity

95

Origin of Product

United States

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